molecular formula C12H8N2 B1338093 Benzo[g]quinoxaline CAS No. 260-50-4

Benzo[g]quinoxaline

Cat. No.: B1338093
CAS No.: 260-50-4
M. Wt: 180.2 g/mol
InChI Key: XEMRLVBSKVCUDL-UHFFFAOYSA-N
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Description

Benzo[g]quinoxaline is a nitrogen-containing heterocyclic compound, which is a fusion of a benzene ring and a pyrazine ring. This compound is known for its significant role in various scientific fields due to its unique chemical structure and properties. It is a colorless oil that melts just above room temperature .

Mechanism of Action

Target of Action

Benzo[g]quinoxaline, also known as a benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has been found to have a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses . .

Mode of Action

It’s known that the large π-conjugation of the benzoquinoxaline moiety can shift the absorption of certain compounds, indicating a potential interaction with light-absorbing compounds in biological systems .

Biochemical Pathways

It’s known that quinoxalines, in general, have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some synthesized this compound derivatives have shown good cytotoxic activity against the breast MCF-7 cancer cell line . For instance, one derivative exhibited the highest cytotoxic activity within the tested molecules against MCF-7 cells with an IC50 value of 2.89 µM . This suggests that this compound and its derivatives may have potential as anticancer agents.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the absorption of certain this compound-based compounds can be controlled over the entire visible spectrum and into the near-IR via a protonation-induced assembly mechanism . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as light and pH.

Biochemical Analysis

Biochemical Properties

Benzo[g]quinoxaline has demonstrated a wide range of physicochemical and biological activities . It has been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Cellular Effects

It is known that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .

Molecular Mechanism

It is known that variously substituted quinoxalines are significant therapeutic agents in the pharmaceutical industry .

Temporal Effects in Laboratory Settings

It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .

Dosage Effects in Animal Models

It is known that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .

Metabolic Pathways

It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .

Transport and Distribution

It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .

Subcellular Localization

It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .

Preparation Methods

Benzo[g]quinoxaline can be synthesized through several methods. One classical method involves the condensation of ortho-diamines with 1,2-diketones. For instance, the parent compound quinoxaline is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Properties

IUPAC Name

benzo[g]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMRLVBSKVCUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512334
Record name Benzo[g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260-50-4
Record name Benzo[g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) exhibit selectivity for high-ploidy cancer cells?

A1: Research suggests that DPBQ's selectivity stems from its ability to activate p53 and trigger apoptosis specifically in polyploid cells. [] This effect is linked to the induction of a hypoxia gene signature and increased oxidative stress. [] Notably, DPBQ doesn't appear to directly inhibit topoisomerase or bind DNA, setting it apart from some other anticancer agents. []

Q2: What is the molecular formula and weight of 2,3-diphenylthis compound?

A2: The molecular formula of 2,3-diphenylthis compound is C26H16N2, and its molecular weight is 356.42 g/mol. []

Q3: Are there any notable spectroscopic characteristics of this compound derivatives?

A3: Yes, this compound derivatives exhibit distinct UV-visible absorption spectra that are sensitive to solvent polarity, reflecting the influence of solvent on the electronic transitions within the molecule. [] This characteristic can be used to probe the structural and molecular properties of these compounds. []

Q4: How does the incorporation of this compound moieties affect the properties of polymers?

A4: Integrating this compound units into polymers can significantly impact their properties, including:

    Q5: How does the size of the aromatic system in this compound derivatives influence their properties?

    A5: Expanding the π-conjugated system, such as by fusing a this compound to a larger aromatic framework, can bathochromically shift the absorption spectrum and influence the compound's electrochemical properties, particularly the excited-state reduction potentials. []

    Q6: Are there any catalytic applications of this compound derivatives?

    A6: While the provided research primarily focuses on the material and medicinal chemistry aspects of this compound derivatives, their potential as catalysts remains an area for further exploration.

    Q7: How has computational chemistry been used to understand the properties and behavior of this compound derivatives?

    A7: Computational methods, including density functional theory (DFT) calculations, have been instrumental in:

    • Predicting electronic properties: DFT calculations provide insights into the HOMO and LUMO energy levels of this compound-based molecules, aiding in the design of materials for organic electronics. [, , ]
    • Elucidating reaction mechanisms: Theoretical investigations can shed light on the reaction pathways involved in the synthesis and reactions of this compound derivatives. []
    • Rationalizing experimental observations: Computational results can complement experimental findings, such as explaining the observed spectroscopic shifts or reactivity trends based on molecular structure and electronic properties. [, ]

    Q8: How do substituents on the this compound core affect the biological activity of DPBQ analogs?

    A8: Studies reveal that the this compound-5,10-dione core is essential for the polyploid-specific effects of DPBQ. [] Modifications to this core structure could potentially diminish or abolish its selective anticancer activity. []

    Q9: How do substituents on the this compound unit impact the optical properties of polyfluorene copolymers?

    A9: The choice of substituents on the this compound unit in polyfluorene copolymers can significantly influence their optical properties, particularly the emission wavelength. [] By fine-tuning the substituents, it's possible to achieve emission colors ranging from green to red. []

    Q10: How does the length of oligothiophene segments in quinoxaline/oligothiophene copolymers affect their optical and electrochemical properties?

    A10: Interestingly, research indicates that the absorption and photoluminescence properties, along with the HOMO-LUMO energy levels, of quinoxaline/oligothiophene copolymers remain relatively independent of the length of the oligothiophene segments. [] This finding highlights the dominant role of the quinoxaline acceptor unit in governing the electronic properties of these materials. []

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